(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate
Brand Name: Vulcanchem
CAS No.: 1609406-93-0
VCID: VC11710200
InChI: InChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2
SMILES: CN1CC(=O)N(C1=O)CC(=O)O.O
Molecular Formula: C6H10N2O5
Molecular Weight: 190.15 g/mol

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate

CAS No.: 1609406-93-0

Cat. No.: VC11710200

Molecular Formula: C6H10N2O5

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate - 1609406-93-0

Specification

CAS No. 1609406-93-0
Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
IUPAC Name 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid;hydrate
Standard InChI InChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2
Standard InChI Key RJIHZWFCFBCOHZ-UHFFFAOYSA-N
SMILES CN1CC(=O)N(C1=O)CC(=O)O.O
Canonical SMILES CN1CC(=O)N(C1=O)CC(=O)O.O

Introduction

Chemical Identity and Structural Features

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate belongs to the hydantoin class, which features a five-membered ring containing two nitrogen atoms and three carbonyl groups. The compound’s molecular formula is C₆H₁₀N₂O₅, with a molecular weight of 190.15 g/mol. Its IUPAC name, 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid hydrate, reflects the substitution pattern: a methyl group at position 3, two oxo groups at positions 2 and 5, and an acetic acid moiety at position 1 (Table 1).

Table 1: Molecular identity of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate

PropertyValue
CAS No.1609406-93-0
Molecular FormulaC₆H₁₀N₂O₅
Molecular Weight190.15 g/mol
IUPAC Name2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid hydrate
SMILESCN1CC(=O)N(C1=O)CC(=O)O.O

The crystal structure includes a water molecule of hydration, which influences its solubility and stability in aqueous environments. Computational models predict delocalized electron density across the imidazolidine ring, with hydrogen-bonding interactions stabilizing the hydrate form .

Synthesis and Preparation

The synthesis of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate involves multi-step organic reactions, as inferred from analogous hydantoin derivatives . A representative pathway, adapted from procedures in indole-based hydantoin synthesis , is outlined below:

Key Synthetic Steps

  • Reductive Amination: Glycine ethyl ester hydrochloride reacts with an aldehyde precursor (e.g., indole-3-carbaldehyde derivatives) in the presence of triethylamine and sodium triacetoxyborohydride to form a secondary amine intermediate .

  • Cyclization with Phenylisocyanate: The amine intermediate undergoes cyclization upon treatment with phenylisocyanate, forming the imidazolidine ring .

  • Hydrolysis and Hydration: Basic hydrolysis of ester groups yields the free acetic acid derivative, which crystallizes as a hydrate.

Table 2: Reagents and conditions for critical steps

StepReagents/ConditionsPurpose
Reductive AminationNa(AcO)₃BH, CH₂Cl₂, rt, 24hAmine bond formation
CyclizationPhNCO, Et₃N, reflux, 12hRing closure to imidazolidine
HydrolysisLiOH, H₂O/THF, rtEster to carboxylic acid conversion

The final product is purified via recrystallization from methanol or aqueous ethanol, yielding white crystalline solids with melting points exceeding 200°C .

SupplierPurityPackaging
Ryan Scientific, Inc.>95%50 mg–1 g
Enamine>98%100 mg–5 g

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